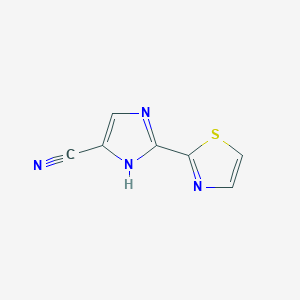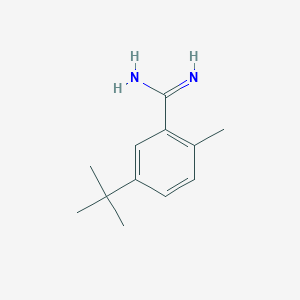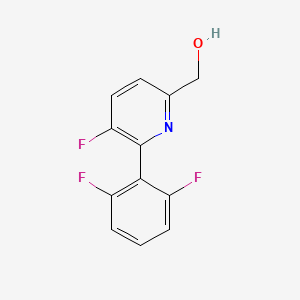
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a vinyl group and an ethylthiophene moiety, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylthiophene and 1H-imidazole.
Vinylation: The vinyl group is introduced through a Heck reaction, where 4-ethylthiophene is reacted with a vinyl halide in the presence of a palladium catalyst.
Coupling Reaction: The vinylated thiophene is then coupled with 1H-imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action for (E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole would depend on its specific application. Generally, imidazole compounds can interact with enzymes, receptors, or other proteins, affecting biological pathways. The vinyl and ethylthiophene groups may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(2-(4-methylthiophen-2-yl)vinyl)-1H-imidazole: Similar structure with a methyl group instead of an ethyl group.
(E)-4-(2-(4-phenylthiophen-2-yl)vinyl)-1H-imidazole: Contains a phenyl group instead of an ethyl group.
(E)-4-(2-(4-chlorothiophen-2-yl)vinyl)-1H-imidazole: Features a chlorine atom instead of an ethyl group.
Uniqueness
(E)-4-(2-(4-ethylthiophen-2-yl)vinyl)-1H-imidazole is unique due to the presence of the ethylthiophene moiety, which may impart distinct electronic and steric properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C11H12N2S |
|---|---|
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
5-[(E)-2-(4-ethylthiophen-2-yl)ethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2S/c1-2-9-5-11(14-7-9)4-3-10-6-12-8-13-10/h3-8H,2H2,1H3,(H,12,13)/b4-3+ |
InChI-Schlüssel |
CUHDALUYISVPOE-ONEGZZNKSA-N |
Isomerische SMILES |
CCC1=CSC(=C1)/C=C/C2=CN=CN2 |
Kanonische SMILES |
CCC1=CSC(=C1)C=CC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
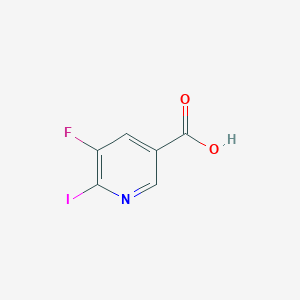

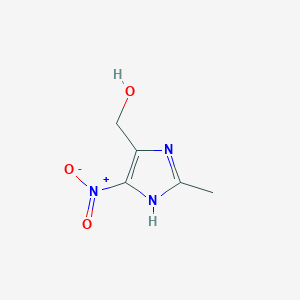

![Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
